3-アミノ-2-フェニルピリジン

概要

説明

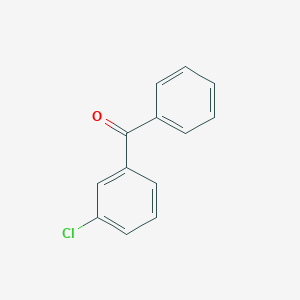

3-Amino-2-phenylpyridine is a compound of interest in various fields of chemistry and pharmacology due to its potential as an intermediate in the synthesis of more complex molecules. While the provided data does not directly discuss 3-amino-2-phenylpyridine, it does include information on closely related compounds and their synthesis, properties, and applications, which can be informative for understanding the chemistry of 3-amino-2-phenylpyridine.

Synthesis Analysis

The synthesis of related compounds such as 2-phenyl-3-aminopyridine has been described using an efficient and cost-effective method starting from 2-chloro-3-aminopyridine, involving in situ protection with benzaldehyde followed by Suzuki coupling and acid hydrolysis . Additionally, the synthesis of 3-amino-4-phenylpyridine derivatives has been reported, where 3-pivaloylaminopyridines were lithiated and reacted with iodine, followed by cross-coupling with phenylboronic acids . These methods provide insights into potential synthetic routes that could be adapted for the synthesis of 3-amino-2-phenylpyridine.

Molecular Structure Analysis

The molecular structure of related bipyridine compounds has been studied, revealing that the pyridyl rings can be almost coplanar due to intramolecular hydrogen bonding . This information suggests that 3-amino-2-phenylpyridine may also exhibit specific conformational features due to similar intramolecular interactions.

Chemical Reactions Analysis

The reactivity of aminopyridines is highlighted by their use in various chemical reactions. For instance, 2-aminopyridine derivatives are known for their role in the synthesis of diverse biological molecules and can be used to produce single products with minimal side reactions . The chemical reactivity of 3-amino-2-phenylpyridine would likely be influenced by the presence of both the amino and phenyl groups, which could participate in various chemical transformations.

Physical and Chemical Properties Analysis

While specific physical and chemical properties of 3-amino-2-phenylpyridine are not provided, the properties of similar compounds can offer some insights. For example, 2-amino-3-phenylpyrazine shows strong fluorescence under various pH conditions and can be analyzed by HPLC and HPCE techniques . This suggests that 3-amino-2-phenylpyridine may also exhibit fluorescence and be amenable to chromatographic analysis. Additionally, the solubility, stability, and reactivity of 3-amino-2-phenylpyridine would be influenced by its functional groups and molecular structure.

科学的研究の応用

殺虫活性

3-アミノ-2-フェニルピリジンを含む2-フェニルピリジン誘導体は、マイミナ・セパラタ、アフィス・クラシボラ、テトラニクス・シンナバリヌスなどの害虫に対して有意な殺虫活性を示すことが判明しました . N-フェニルベンザミド部分を有する一連の新規2-フェニルピリジン誘導体を設計・合成し、葉浸漬法を用いてその殺虫活性を分析しました . これらの化合物のいくつかは、500 mg/Lの濃度でマイミナ・セパラタに対して100%の阻害を示しました .

新規化合物の合成

3-アミノ-2-フェニルピリジンは、新規化合物の合成に使用できます。 鈴木-宮浦クロスカップリング、求核置換、アミド化反応は、これらの新規2-フェニルピリジン誘導体の合成に使用されます . 各ステップの反応条件は穏やかで、生成物は約85%の収率で簡単に分離できます .

新規複素環化合物の開発

害虫の殺虫剤抵抗性の増加は、高い殺虫活性を有する新規複素環化合物の開発を必要としています . 3-アミノ-2-フェニルピリジンを含む2-フェニルピリジン誘導体は、新規で効果的な殺虫剤の発見につながる可能性があります .

生物活性

2-フェニルピリジンを含むピリジン誘導体は、さまざまな生物活性を示し、一般的に作物の保護に使用されます . 除草剤、殺菌剤、殺虫剤、植物成長調整剤は、一般的にピリジン系化合物を含んでいます .

農薬化学

Safety and Hazards

When handling 3-Amino-2-phenylpyridine, it is advised to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eye. Use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, and evacuate personnel to safe areas .

将来の方向性

作用機序

Target of Action

3-Amino-2-phenylpyridine, also known as 2-phenylpyridin-3-amine, is a chemical compound used in proteomics research . .

Mode of Action

It is often used as a building block in the synthesis of more complex molecules .

Biochemical Pathways

3-Amino-2-phenylpyridine is an arylpyridine building block that can be prepared using palladium charcoal-catalyzed Suzuki-Miyaura coupling using halopyridinamine and phenylboronic acid as starting materials

Pharmacokinetics

It is known that the compound has a molecular weight of 17021 .

Result of Action

As a building block in chemical synthesis, its effects would largely depend on the final compound it is incorporated into .

Action Environment

The action of 3-Amino-2-phenylpyridine can be influenced by various environmental factors. For instance, it is recommended to store the compound at 2-8°C and protect it from light . .

特性

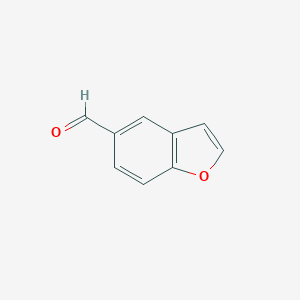

IUPAC Name |

2-phenylpyridin-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10N2/c12-10-7-4-8-13-11(10)9-5-2-1-3-6-9/h1-8H,12H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XTHJCITVHCRQRD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=C(C=CC=N2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90376448 | |

| Record name | 3-Amino-2-phenylpyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90376448 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

170.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

101601-80-3 | |

| Record name | 3-Amino-2-phenylpyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90376448 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-Amino-2-phenylpyridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: How is 3-amino-2-phenylpyridine synthesized?

A1: 3-Amino-2-phenylpyridine can be synthesized by reacting phenyllithium with 3-methoxypyridine or 3-aminopyridine. Research has shown that this reaction exclusively produces 3-methoxy-2-phenylpyridine or 3-amino-2-phenylpyridine, respectively. [] This specific orientation of the product is noteworthy and suggests a regioselective reaction pathway.

Q2: What is the significance of 3-amino-2-phenylpyridine in heterocyclic chemistry?

A2: 3-Amino-2-phenylpyridine serves as a crucial starting material in the synthesis of δ-carboline. [] This particular carboline isomer is difficult to synthesize through other methods, making this route valuable. The synthesis involves converting 3-amino-2-phenylpyridine to the corresponding azide, followed by thermal cyclization to yield δ-carboline. This highlights the utility of 3-amino-2-phenylpyridine as a building block for more complex heterocyclic systems.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Benzo[a]pyrene-7,10-dione](/img/structure/B110913.png)

![Benzo[a]pyrene-4,5-dione](/img/structure/B110918.png)

![6-amino-4-(1-ethyl-3-methyl-1H-pyrazol-4-yl)-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B110974.png)